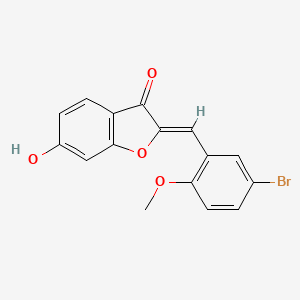

(Z)-2-(5-bromo-2-methoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one

描述

(Z)-2-(5-Bromo-2-methoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one is a benzylidene-benzofuranone derivative characterized by a benzofuran-3(2H)-one core substituted with a hydroxy group at position 6 and a benzylidene moiety at position 2. The benzylidene group features a 5-bromo and 2-methoxy substitution pattern on its aromatic ring, with a Z-configuration around the exocyclic double bond. This structural motif is critical for its electronic and steric properties, influencing its reactivity, solubility, and biological interactions.

Structure

3D Structure

属性

IUPAC Name |

(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrO4/c1-20-13-5-2-10(17)6-9(13)7-15-16(19)12-4-3-11(18)8-14(12)21-15/h2-8,18H,1H3/b15-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGFOIJNDRUZKAM-CHHVJCJISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C=C2C(=O)C3=C(O2)C=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)Br)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(Z)-2-(5-bromo-2-methoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one is a synthetic compound belonging to the aurone class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, antimicrobial, and anti-inflammatory effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A benzofuran moiety

- A bromine atom and methoxy group on the benzylidene component

- A hydroxy group that enhances its potential for hydrogen bonding

This unique arrangement contributes to its reactivity and biological interactions.

1. Antioxidant Activity

Preliminary studies indicate that (Z)-2-(5-bromo-2-methoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one exhibits significant antioxidant properties. Its ability to scavenge free radicals suggests potential applications in mitigating oxidative stress-related diseases.

Mechanism of Action:

The compound likely interacts with reactive oxygen species (ROS), neutralizing them and preventing cellular damage.

2. Antimicrobial Properties

Research highlights the compound's potential as an antimicrobial agent against various bacterial strains. The presence of functional groups enhances its interaction with microbial membranes, leading to effective inhibition.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

3. Anti-inflammatory Effects

Initial assays suggest that this compound may inhibit pro-inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Case Study:

A study demonstrated that (Z)-2-(5-bromo-2-methoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one reduced levels of pro-inflammatory cytokines in a murine model of inflammation, indicating its potential therapeutic role in inflammatory disorders.

The biological activity of (Z)-2-(5-bromo-2-methoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one can be attributed to several mechanisms:

- Free Radical Scavenging: The hydroxy group plays a crucial role in donating electrons to free radicals.

- Membrane Disruption: Interaction with bacterial membranes leads to cell lysis.

- Cytokine Modulation: The compound may interfere with signaling pathways involved in inflammation.

Potential Applications

Given its diverse biological activities, (Z)-2-(5-bromo-2-methoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one has potential applications in:

- Pharmaceutical Development: As a lead compound for drugs targeting oxidative stress and inflammation.

- Cosmetic Industry: Due to its antioxidant properties for skin protection formulations.

- Agricultural Chemistry: As a natural pesticide or fungicide based on its antimicrobial activity.

Comparison with Similar Compounds

To understand the uniqueness of (Z)-2-(5-bromo-2-methoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison of Similar Compounds

| Compound Name | Structural Features | Biological Activity | Uniqueness |

|---|---|---|---|

| 5-Bromo-2-methoxyphenol | Bromine and methoxy groups | Antioxidant | Lacks benzofuran structure |

| 6-Hydroxyflavone | Hydroxy group on flavonoid backbone | Antioxidant, anti-inflammatory | Different core structure |

| Benzofuran-1(3H)-one | Basic benzofuran structure | Antimicrobial | No additional functional groups |

科学研究应用

(Z)-2-(5-bromo-2-methoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one is a chemical compound with a unique structure featuring a benzofuran moiety and functional groups including a bromine atom and a methoxy group on the benzylidene component. The hydroxy group enhances its potential for hydrogen bonding, influencing its solubility and interaction with biological targets. Preliminary studies suggest that this compound may exhibit antioxidant, antimicrobial, and anti-inflammatory properties.

Potential Applications

(Z)-2-(5-bromo-2-methoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one has potential applications in pharmaceutical development, the cosmetic industry, and agricultural chemistry.

- Pharmaceutical Development Due to its biological activity, it may serve as a lead compound for drug development targeting oxidative stress-related diseases or infections.

- Cosmetic Industry Its antioxidant properties make it suitable for formulations aimed at skin protection against environmental damage.

- Agricultural Chemistry The antimicrobial properties could be harnessed for developing natural pesticides or fungicides.

Biological Activities

The biological activity of (Z)-2-(5-bromo-2-methoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one has been explored through various studies. Preliminary findings suggest that this compound may exhibit:

- Antioxidant Activity Its structure allows it to scavenge free radicals, which can mitigate oxidative stress in cells.

- Antimicrobial Properties The compound has shown potential against various bacterial strains, indicating its use in developing antimicrobial agents.

- Anti-inflammatory Effects Initial assays suggest that it may inhibit pro-inflammatory pathways, which could be beneficial in treating inflammatory diseases.

相似化合物的比较

Benzylidene-benzofuranone derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent patterns. Below is a systematic comparison of structurally related compounds from the evidence:

Substituent Effects on Physicochemical Properties

Notes:

- Bromine vs.

- Methoxy vs. Hydroxy : Methoxy groups reduce hydrogen-bonding capacity but improve metabolic stability compared to hydroxy groups .

- Positional Isomerism : 5-Bromo-2-methoxy (target) vs. 4-bromo (Compound 9) alters steric bulk and electronic effects, impacting binding to biological targets like amyloid fibrils or kinases .

Key Trends :

- Electron-Withdrawing Groups (Br, Cl) : Enhance interactions with hydrophobic pockets in enzymes or fibrils .

- Hydroxy Groups : Improve solubility and antioxidant capacity but may reduce metabolic stability .

- Fluorine Substitution : Increases bioavailability and target selectivity due to its small size and electronegativity .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for (Z)-2-(5-bromo-2-methoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one, and what key intermediates are involved?

- Methodology : The synthesis typically involves:

- Aldol condensation : A benzylidene intermediate is formed via condensation of a substituted benzaldehyde (e.g., 5-bromo-2-methoxybenzaldehyde) with a hydroxylated benzofuran-3-one precursor under acidic or basic conditions .

- Demethylation : Methoxy groups are selectively converted to hydroxyl groups using reagents like BBr₃ in dichloromethane at low temperatures (e.g., -78°C) .

- Halogenation : Bromine introduction can occur via electrophilic substitution or using N-bromosuccinimide (NBS) in DMF .

- Key intermediates : (Z)-2-(3,4-dimethoxybenzylidene)-5-methoxybenzofuran-3(2H)-one is a common precursor before deprotection .

Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?

- 1H/13C NMR : Assigns proton and carbon environments, with characteristic signals for the benzylidene double bond (δ 6.4–7.2 ppm) and hydroxyl groups (broad signals at δ 9–10 ppm) .

- HRMS : Validates molecular formula (e.g., [M-H]⁻ at m/z 369.02 for C₁₆H₁₀BrO₅) .

- X-ray crystallography : Resolves Z/E stereochemistry by confirming the spatial arrangement of the benzylidene moiety .

Q. What in vitro biological activities have been reported for this compound and related benzofuran derivatives?

- Antioxidant activity : Demonstrated in DPPH/ABTS assays, with IC₅₀ values influenced by hydroxyl and bromo substituents (e.g., 4.20 µg/mL for a m-OMe analog) .

- Antimicrobial activity : Broad-spectrum activity against Gram-positive bacteria and fungi, linked to membrane disruption or enzyme inhibition (e.g., GluN-6-P binding) .

- Enzyme inhibition : Potent kinase or protease inhibition due to π-π stacking with DNA/RNA bases or catalytic residues .

Advanced Research Questions

Q. How can substituent modifications at C-5 (bromo) and C-2' (methoxy) enhance bioactivity or selectivity?

- Bromo at C-5 : Increases electrophilicity and DNA intercalation potential, improving antitumor activity .

- Methoxy at C-2' : Modulates lipophilicity (logP) and bioavailability. Demethylation to hydroxyl enhances hydrogen bonding with targets like kinases .

- SAR Strategy : Replace methoxy with bulkier groups (e.g., ethoxy) or introduce electron-withdrawing substituents (e.g., nitro) to tune electronic effects .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

- Assay standardization : Control variables like solvent (DMSO concentration ≤1%), cell line (e.g., HepG2 vs. HEK293), and incubation time .

- Metabolic stability testing : Evaluate compound degradation in serum or microsomal preparations to explain potency discrepancies in vitro vs. in vivo .

- Orthogonal assays : Confirm activity using complementary methods (e.g., SPR for binding affinity alongside enzyme inhibition assays) .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular docking (AutoDock/Vina) : Models binding to active sites (e.g., COX-2 or DNA topoisomerase) by optimizing hydrogen bonds and hydrophobic contacts .

- DFT calculations : Quantifies charge transfer and stabilization energies in π-stacking interactions with DNA bases (e.g., guanine) .

- MD simulations : Assesses binding stability over time (e.g., 100 ns trajectories) to identify critical residue interactions .

Q. What strategies improve synthetic yield while maintaining Z-configuration?

- Catalytic control : Use chiral auxiliaries or Lewis acids (e.g., ZnCl₂) to favor Z-isomer formation during condensation .

- Solvent optimization : Polar aprotic solvents (DMF or DMSO) stabilize intermediates and reduce side reactions .

- Low-temperature quenching : Prevents isomerization during workup (e.g., rapid cooling to -20°C after reaction completion) .

Q. Does stereochemistry (Z vs. E) significantly impact biological activity?

- Yes : The Z-configuration maximizes planarity, enhancing intercalation with DNA or enzyme active sites. E-isomers show reduced activity due to steric hindrance .

- Validation : Compare IC₅₀ values of Z and E isomers in enzymatic assays (e.g., 5x lower IC₅₀ for Z-isomer in antioxidant tests) .

Methodological Notes

- Synthetic protocols prioritize reproducibility; always report reaction scales, purification methods (e.g., column chromatography with EtOAc/hexane), and yields .

- Biological assays should include positive controls (e.g., ascorbic acid for antioxidants) and validate results across triplicate experiments .

- Computational studies require validation with experimental data (e.g., docking scores vs. IC₅₀) to ensure predictive accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。